Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused heterocyclic core structure. This compound features a 4-methylbenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate moiety at position 1 (see Table 1 for structural details). Its molecular formula is C24H20N3O4S (CAS: 851951-14-9) with a molecular weight of 501.48 g/mol .
Thienopyridazines are notable for their pharmacological versatility, including roles as adenosine receptor modulators () and tau aggregation inhibitors (). The compound’s structural complexity and substituent diversity make it a candidate for therapeutic applications in neurodegenerative or metabolic diseases.
Properties
IUPAC Name |
ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-11-9-14(2)10-12-15)18(17)22(28)26(25-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAPNPFUAPGUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as substituted thiophenes and hydrazine derivatives under acidic or basic conditions.
Introduction of the Phenyl and Oxo Groups: The phenyl group can be introduced via Friedel-Crafts acylation, while the oxo group can be added through oxidation reactions.
Amidation: The 4-methylbenzamido group is introduced through an amidation reaction, typically using 4-methylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Thienopyridazine derivatives share a common core but differ in substituents at positions 3, 5, and 1. Key analogs and their properties are summarized below:
Biological Activity
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thieno[3,4-d]pyridazine core is formed through cyclization reactions, followed by the introduction of the ethyl ester and the 4-methylbenzamido group via amidation and esterification processes. These synthetic routes are crucial for producing derivatives with enhanced biological properties.
Antibacterial Activity
Recent studies have demonstrated that thienopyridazine derivatives exhibit notable antibacterial properties. In vitro evaluations using the paper disk diffusion method revealed that various derivatives possess different levels of activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |
|---|---|---|---|
| 4a | 25 | B. subtilis | E. coli |
| 5b | 12.5 | S. aureus | S. typhi |
| 7b | 6.3 | S. aureus | E. coli |
| 8a | 25 | B. subtilis | >500 |
The results indicate that substituents on the thienopyridazine core significantly influence antibacterial efficacy, with certain modifications enhancing activity against specific bacterial strains .
The mechanism of action for this compound may involve interaction with bacterial enzymes or receptors, leading to inhibition of cell wall synthesis or disruption of metabolic pathways. The presence of the thieno[3,4-d]pyridazine ring likely contributes to its ability to penetrate bacterial membranes and exert its effects.
Case Studies
Case Study 1: Antibacterial Screening
In a study evaluating a series of thienopyridazine derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating strong antibacterial potential .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of thienopyridazine derivatives highlighted that electron-withdrawing groups at specific positions on the ring system enhanced antibacterial activity. The introduction of a methyl group at position 4 was found to optimize activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
